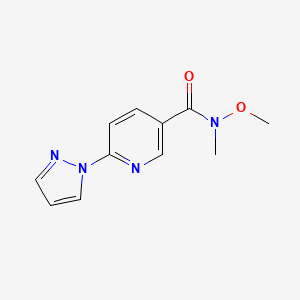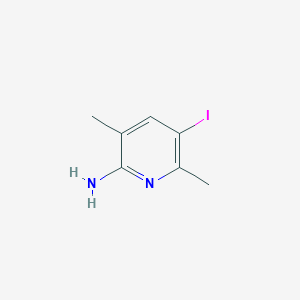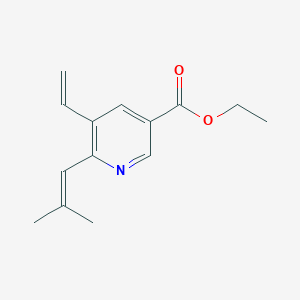
2-(7-Methylquinolin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methylquinolin-6-yl)acetic acid is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring system with a methyl group at the 7th position and an acetic acid moiety at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methylquinolin-6-yl)acetic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the acetic acid moiety at the desired position on the quinoline ring .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(7-Methylquinolin-6-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(7-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(7-Methylquinolin-6-yl)acetic acid.
Isoquinoline: A structural isomer of quinoline with different biological activities.
Quinoxaline: Another heterocyclic compound with a similar ring structure but different properties.
Uniqueness
This compound is unique due to the presence of both a methyl group and an acetic acid moiety on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(7-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-5-11-9(3-2-4-13-11)6-10(8)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
UQVHKJKPJYAMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
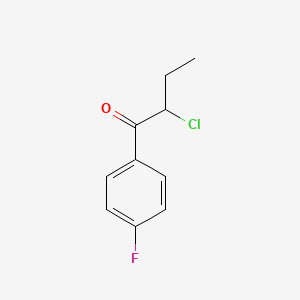
![3-Amino-5-ethyl-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8452734.png)
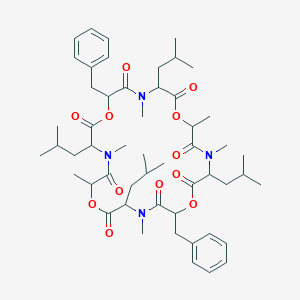
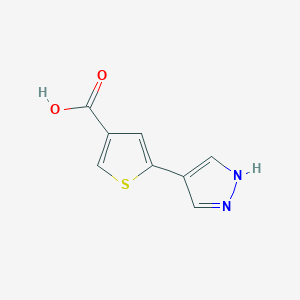
![2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B8452753.png)
![tert-butyl 5-(2-aminoethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8452755.png)
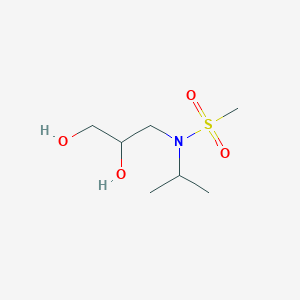
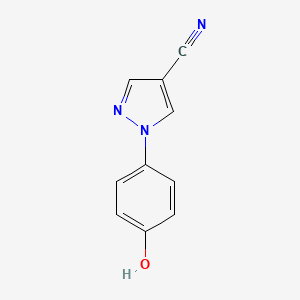

![ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate](/img/structure/B8452779.png)
